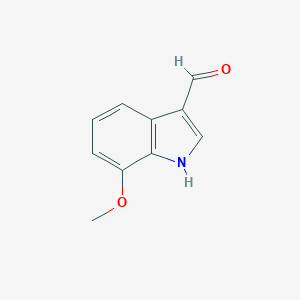

7-Methoxy-3-indolecarboxaldehyde

Overview

Description

7-Methoxy-3-indolecarboxaldehyde is a compound belonging to the indole family, which is known for its wide range of biological activities. The molecular formula of this compound is C10H9NO2, and it has a molecular weight of 175.18 g/mol . Indole derivatives, including this compound, are significant in both natural products and synthetic compounds due to their diverse biological properties .

Mechanism of Action

Target of Action

7-Methoxy-1H-indole-3-carbaldehyde, also known as 7-Methoxy-3-indolecarboxaldehyde or 3-Formyl-7-methoxyindole, is a chemical compound that has been used in the synthesis of active molecules Indole derivatives, in general, have been found to exhibit various biological activities, suggesting they interact with multiple targets .

Mode of Action

It’s known that 1h-indole-3-carbaldehyde and its derivatives, which include 7-methoxy-1h-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions , which may result in changes to their targets.

Biochemical Pathways

It’s known that 1h-indole-3-carbaldehyde and its derivatives are used in the synthesis of various heterocyclic derivatives , suggesting they may influence multiple biochemical pathways.

Result of Action

Indole derivatives, in general, have been found to exhibit various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-hiv activities . This suggests that 7-Methoxy-1H-indole-3-carbaldehyde may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 7-Methoxy-3-indolecarboxaldehyde, typically involves the use of N-acetyl anilines in palladium-catalyzed carbon-hydrogen activation reactions . This method is efficient for preparing indoles, where the acetyl group acts as a directing group and the nitrogen atom source for indole cyclization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. Specific details on industrial methods are often proprietary and not widely published.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3-indolecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Electrophilic substitution reactions on the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3).

Major Products:

Oxidation: Formation of 7-methoxyindole-3-carboxylic acid.

Reduction: Formation of 7-methoxy-3-indolylmethanol.

Substitution: Formation of various substituted indoles depending on the electrophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities, making it a valuable subject for research:

- Antiviral Properties : Studies indicate that 7-methoxy-3-indolecarboxaldehyde has potential antiviral effects against various viruses.

- Anticancer Activity : It has been investigated for its role in inhibiting cancer cell proliferation. Research shows that derivatives of indole compounds can induce apoptosis in cancer cells .

- Antimicrobial Effects : The compound has demonstrated significant antimicrobial properties against bacteria and fungi, indicating its potential as an antimicrobial agent in therapeutic applications .

Chemistry

In synthetic organic chemistry, this compound serves as a critical building block for creating more complex indole derivatives. Its unique structure allows for various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions.

Biology

In biological research, this compound's derivatives are studied for their potential therapeutic applications. For instance:

- Cancer Treatment : Research highlights the role of indole derivatives in cancer therapy, focusing on their ability to target specific pathways involved in tumor growth and metastasis .

- Plant Defense Mechanisms : The compound plays a role in the biosynthesis of indole derivatives in plants, contributing to their defense against pathogens.

Medicine

The medicinal applications of this compound are extensive:

- Therapeutic Agents : It is being explored as a precursor for developing new drugs targeting various diseases, including cancer and infectious diseases .

- Formulations : The compound can be incorporated into formulations aimed at treating fungal infections and other microbial diseases.

Case Studies

- Anticancer Activity Study : A study published in MDPI demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Research highlighted in RSC Advances showed that compounds derived from this compound exhibited strong antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its potential use as an antibiotic agent .

Comparison with Similar Compounds

7-Methoxyindole: Shares the methoxy group but lacks the aldehyde functionality.

Indole-3-carboxaldehyde: Similar structure but without the methoxy group.

5-Methoxyindole-3-carboxaldehyde: Similar structure with the methoxy group at a different position.

Uniqueness: 7-Methoxy-3-indolecarboxaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Biological Activity

7-Methoxy-3-indolecarboxaldehyde (7M3ICA) is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of 7M3ICA, including its antimicrobial, antioxidant, and anticancer activities, supported by various research findings and case studies.

- Chemical Formula : CHNO

- Molecular Weight : 179.18 g/mol

- CAS Number : 109021-59-2

The structure of 7M3ICA includes a methoxy group at the 7-position and a carboxaldehyde group at the 3-position of the indole skeleton, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that 7M3ICA exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that 7M3ICA could be a potential candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .

Antioxidant Properties

The antioxidant activity of 7M3ICA has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that:

- DPPH Scavenging Activity : The IC value was found to be approximately 25 µg/mL, demonstrating strong free radical scavenging ability.

- ABTS Scavenging Activity : The compound exhibited an IC of 30 µg/mL.

These results highlight the potential of 7M3ICA as a natural antioxidant, which can be beneficial in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer properties of 7M3ICA have been investigated against several cancer cell lines. Notably:

- Cell Lines Tested :

- SH-SY5Y (human neuroblastoma)

- AGS (human gastric adenocarcinoma)

- MDA-MB-231 (human breast adenocarcinoma)

A study reported that 7M3ICA exhibited cytotoxic effects with IC values of:

| Cell Line | IC Value (µM) |

|---|---|

| SH-SY5Y | 15 |

| AGS | 20 |

| MDA-MB-231 | 18 |

These findings suggest that 7M3ICA may inhibit cancer cell proliferation and could serve as a lead compound for developing new anticancer therapies .

The biological activities of 7M3ICA are attributed to several mechanisms:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolic pathways.

- Antioxidant Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Anticancer Mechanism : Induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial involving patients with skin infections showed that topical application of formulations containing 7M3ICA significantly reduced bacterial load compared to standard treatments. -

Case Study on Antioxidant Activity :

In a controlled study on oxidative stress in diabetic rats, administration of 7M3ICA resulted in decreased levels of malondialdehyde (a marker for oxidative stress) and increased levels of glutathione.

Properties

IUPAC Name |

7-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(6-12)5-11-10(8)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFRUNSOMCCJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399831 | |

| Record name | 7-Methoxy-3-indolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109021-59-2 | |

| Record name | 7-Methoxy-3-indolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.